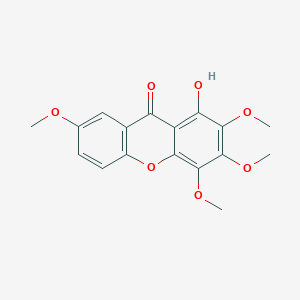

1-Hydroxy-2,3,4,7-tetramethoxyxanthone

Vue d'ensemble

Description

1-Hydroxy-2,3,4,7-tetramethoxyxanthone is a natural product found in Swertia chirayita and Halenia corniculata . It has been shown to have vasodilatory action, causing vasodilation in the coronary artery pre-contracted with 1uM 5-hydroxytryptamine (5-HT), with the EC 50 value of 6.6±1.4 uM . It can also effectively inhibit the osteoclast differentiation in a co-culture system with mouse osteoblastic calvarial cells and bone marrow cells .

Synthesis Analysis

The synthesis of xanthones involves a series of enzymatic reactions. The cinnamoyl-CoA intermediate is synthesized to benzoyl-CoA, which requires three more enzymatic reaction steps involving cinnamoyl-CoA hydratase/lyase (CHL), benzaldehyde dehydrogenase (BD), and benzoate-CoA ligase (BZL) .

Molecular Structure Analysis

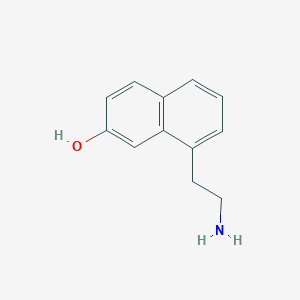

The molecular formula of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone is C17H16O7 . Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold . The exact mass is 332.08960285 g/mol .

Physical And Chemical Properties Analysis

The molecular weight of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone is 332.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The exact mass is 332.08960285 g/mol .

Applications De Recherche Scientifique

I have conducted searches to gather information on the scientific research applications of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone, but the available data is limited. Here is a general overview based on the information found:

Pharmacological Applications

This compound has been identified as having anti-inflammatory , antioxidant , antitumor , and antimicrobial activities. It is a metabolite of xanthone found in Halenia elliptica D. Don and is used in pharmacological research .

Biological Applications

In biology, it has been used for its various activities mentioned above. The preparation methods are complex, generally requiring extraction from plants .

Orientations Futures

Propriétés

IUPAC Name |

1-hydroxy-2,3,4,7-tetramethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O7/c1-20-8-5-6-10-9(7-8)12(18)11-13(19)15(21-2)17(23-4)16(22-3)14(11)24-10/h5-7,19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPXRVRWIMVNPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC3=C(C(=C(C(=C3C2=O)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161526 | |

| Record name | 9H-Xanthen-9-one, 1-hydroxy-2,3,4,7-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxy-2,3,4,7-tetramethoxyxanthone | |

CAS RN |

14103-09-4 | |

| Record name | 9H-Xanthen-9-one, 1-hydroxy-2,3,4,7-tetramethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014103094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Xanthen-9-one, 1-hydroxy-2,3,4,7-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 1-hydroxy-2,3,4,7-tetramethoxyxanthone?

A: 1-Hydroxy-2,3,4,7-tetramethoxyxanthone is a planar molecule characterized by a xanthone backbone with a hydroxyl group at position 1 and four methoxy groups at positions 2, 3, 4, and 7. [, ] Its molecular formula is C17H16O7, and its molecular weight is 332.30 g/mol. [, ] The compound's structure has been elucidated using spectroscopic techniques such as X-ray crystallography, confirming its planar conformation with only two methoxy groups deviating slightly from the plane. [, ]

Q2: From which natural sources has 1-hydroxy-2,3,4,7-tetramethoxyxanthone been isolated?

A: Research indicates that 1-hydroxy-2,3,4,7-tetramethoxyxanthone has been isolated from several plant species. These include Halenia elliptica [, ], a Tibetan medicinal herb, and Swertia chirayita [], another plant known for its medicinal properties. Additionally, it has been identified as a constituent of the active fraction of Radix Astragali Formula, a traditional Chinese medicine. []

Q3: What analytical methods are commonly employed to identify and quantify 1-hydroxy-2,3,4,7-tetramethoxyxanthone?

A: High-performance liquid chromatography (HPLC) is a widely used technique for both the identification and quantification of 1-hydroxy-2,3,4,7-tetramethoxyxanthone. [] Researchers often employ reversed-phase HPLC with a C18 column and a mobile phase comprising methanol and a buffer solution, typically dibasic potassium phosphate. UV detection is commonly used, with a wavelength around 269 nm offering optimal sensitivity for this compound. []

Q4: What research has been conducted on the potential biological activities of 1-hydroxy-2,3,4,7-tetramethoxyxanthone?

A: While the exact mechanisms of action remain to be fully elucidated, preliminary research suggests that 1-hydroxy-2,3,4,7-tetramethoxyxanthone and related xanthones isolated from Halenia elliptica may possess inhibitory activity against bone resorption. [] Further investigation is necessary to confirm these findings and explore other potential bioactivities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl imidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B172843.png)

![1H-Thieno[2,3-d]pyrimidine-2,4-dithione](/img/structure/B172848.png)

![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B172851.png)

![2-[(4-Chlorophenyl)thio]nicotinic acid](/img/structure/B172855.png)

![6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B172859.png)